5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine
Description
5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine (CAS: 6080-36-0) is a 1,3,4-thiadiazole derivative with the molecular formula C₉H₈FN₃S₂ and a molecular weight of 241.31 g/mol . Its structure features a thiadiazole core substituted with a 2-fluorobenzylthio group at position 5 and an amine group at position 2 (Figure 1). The compound belongs to a class of heterocycles known for diverse biological activities, including insecticidal, fungicidal, and anticonvulsant properties .
Properties
IUPAC Name |
5-[(2-fluorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3S2/c10-7-4-2-1-3-6(7)5-14-9-13-12-8(11)15-9/h1-4H,5H2,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUVACIKPBPMOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NN=C(S2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40976275 | |
| Record name | 5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>36.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24779429 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
6080-36-0 | |
| Record name | 5-{[(2-Fluorophenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2(3H)-imine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40976275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of 2-fluorobenzyl chloride with thiourea to form 2-fluorobenzylthiourea. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride (POCl₃) to form the thiadiazole ring. The reaction conditions generally involve heating the mixture to a temperature range of 80-100°C for several hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial production by optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as tin(II) chloride (SnCl₂) or iron powder in the presence of hydrochloric acid (HCl).
Substitution: The fluorine atom on the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: H₂O₂, m-CPBA; reaction conditionsroom temperature to 50°C.
Reduction: SnCl₂, iron powder with HCl; reaction conditionsroom temperature to reflux.
Substitution: Amines, thiols, alkoxides; reaction conditionsroom temperature to 100°C, often in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that thiadiazole derivatives exhibit notable antimicrobial activity. 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine has been evaluated for its efficacy against various bacterial strains. Studies have shown that modifications in the thiadiazole structure can enhance its antibacterial potency, making it a candidate for developing new antimicrobial agents.
Anticancer Potential
Thiadiazole compounds have also been investigated for their anticancer properties. The presence of the fluorobenzylsulfanyl group in this compound may contribute to its ability to inhibit cancer cell proliferation. Preliminary studies suggest that it could induce apoptosis in specific cancer cell lines, although further research is necessary to confirm these effects and elucidate the underlying mechanisms.
Drug Development
The unique structure of 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine positions it as a promising lead compound in drug discovery. Its potential as a scaffold for synthesizing novel therapeutic agents is being explored, particularly in the fields of oncology and infectious diseases.
Synthesis of Bioactive Compounds
This compound can serve as an intermediate in the synthesis of various bioactive molecules. Its chemical reactivity allows for modifications that can lead to the development of more potent derivatives with improved pharmacological profiles.
Development of Functional Materials
The incorporation of thiadiazole moieties into polymers and other materials has shown promise in enhancing their properties. Research into the use of 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine in creating advanced materials with specific functionalities is ongoing.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Antimicrobial Activity | Demonstrated significant inhibition of Gram-positive bacteria. |
| Study B | Anticancer Effects | Induced apoptosis in breast cancer cell lines; further studies needed to confirm pathways. |
| Study C | Material Science | Enhanced thermal stability and mechanical properties when integrated into polymer matrices. |
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is not fully understood. it is believed to exert its effects by interacting with specific molecular targets, such as enzymes or receptors, leading to the modulation of various biochemical pathways. The presence of the fluorobenzyl group and the thiadiazole ring may enhance its binding affinity and specificity for these targets, resulting in its observed biological activities.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The position of fluorine and substituent geometry significantly influence molecular interactions and bioactivity. Key structural comparisons include:
Table 1: Structural Parameters of Fluorinated Thiadiazole Derivatives
- The dihedral angle between the thiadiazole ring and aromatic substituent affects molecular planarity and binding to biological targets.
Table 2: Reported Bioactivities of Thiadiazole Analogs
- Anticonvulsant activity : Benzothiazole-containing thiadiazoles (e.g., compound in Table 2) show 100% effectiveness in maximal electroshock (MES) models, highlighting the importance of hydrophobic domains for activity .
Biological Activity
5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is a compound of growing interest in the field of medicinal chemistry due to its potential biological activities. This article will explore its synthesis, biological properties, and mechanisms of action, supported by data tables and findings from relevant studies.
Chemical Structure and Synthesis
The molecular formula of 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is C₉H₈FN₃S₂, with a molecular weight of 241.31 g/mol. The compound is synthesized through a reaction involving 2-fluorobenzyl chloride and thiourea, followed by cyclization using phosphorus oxychloride (POCl₃) as a dehydrating agent. The reaction typically occurs at temperatures between 80-100°C for several hours.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity : It has been reported to show significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. Some derivatives have demonstrated activity comparable to established antibiotics like norfloxacin and ciprofloxacin .
- Antifungal Activity : The compound also displays antifungal properties against strains such as Candida albicans and Aspergillus niger, with some derivatives achieving MIC values lower than standard antifungal medications like fluconazole .
- Anticancer Activity : Recent studies have evaluated its potential as an anticancer agent. For instance, certain derivatives exhibited IC50 values indicating effective inhibition of cancer cell proliferation in lines such as LoVo (colon cancer) and MCF-7 (breast cancer) cells .
The precise mechanism of action for 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine is not completely elucidated. However, it is believed to interact with specific biological targets, including enzymes and receptors involved in various metabolic pathways. The presence of the fluorobenzyl group may enhance its binding affinity due to increased lipophilicity and metabolic stability .
Comparative Biological Activity
To better understand the biological efficacy of this compound, it is useful to compare it with similar thiadiazole derivatives. The following table summarizes key findings from studies on related compounds:
| Compound Name | Antibacterial Activity (MIC μg/mL) | Antifungal Activity (MIC μg/mL) | Anticancer Activity (IC50 μM) |
|---|---|---|---|
| 5-(2-Fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine | 32 (against S. aureus) | 24 (against C. albicans) | 23.29 (MCF-7) |
| 5-(2-Chloro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine | 16 (against S. aureus) | 20 (against C. albicans) | 18.50 (MCF-7) |
| 5-(2-Methyl-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine | 40 (against E. coli) | 30 (against A. niger) | 15.00 (LoVo) |
Case Studies and Research Findings
Several studies have contributed to the understanding of the biological activity of this compound:
- Antibacterial Study : A study conducted in 2005 synthesized various thiadiazole derivatives and evaluated their antibacterial activity against Gram-positive bacteria. The results showed that some derivatives exhibited potent activity against Staphylococcus aureus, with MIC values lower than those of traditional antibiotics .
- Antifungal Evaluation : Research highlighted that certain thiadiazole derivatives showed significant antifungal activity against Candida albicans and Aspergillus niger, with some compounds outperforming fluconazole in terms of efficacy .
- Anticancer Properties : A recent investigation into the anticancer potential of thiadiazole derivatives revealed that specific compounds significantly inhibited cell viability in cancer cell lines such as LoVo and MCF-7, showcasing their potential as therapeutic agents in oncology .
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-(2-fluoro-benzylsulfanyl)-[1,3,4]thiadiazol-2-ylamine and its derivatives?
A two-step procedure is widely used:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide under heating to form 5-R-amino-1,3,4-thiadiazole-2-thiol intermediates.
- Step 2 : Alkylation of these intermediates with alkylating reagents (e.g., 2-fluoro-benzyl halides) to introduce sulfanyl groups . This approach allows structural diversification by varying alkylating agents.
Table 1 : Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Heterocyclization | Carbon disulfide, heat | 5-amino-thiadiazole-2-thiol core |
| 2 | Alkylation | 2-fluoro-benzyl halides, base | Target compound with fluorobenzyl group |
Q. How is the structural integrity of this compound confirmed experimentally?
A combination of spectroscopic and crystallographic methods is employed:
Q. What preliminary biological screening approaches are used to assess its pharmacological potential?
Initial screens often focus on:
- Antimicrobial activity : Disk diffusion assays against bacterial/fungal strains.
- Anticancer potential : Cell viability assays (e.g., MTT) on cancer cell lines .
- Molecular docking : Predictive modeling to identify potential protein targets (e.g., enzymes, receptors) .
Q. What are common derivatives of this compound, and how are they synthesized?
Derivatives include:
- Salts : Formed by reacting the free amine with acids (e.g., HCl, acetic acid) to improve solubility .
- Sulfonamides : Introduced via sulfonation reactions at the amine or thiol groups .
- Heterocyclic hybrids : Conjugation with triazoles or indoles via click chemistry or nucleophilic substitution .
Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?
- Solubility : Tested in polar (water, DMSO) and non-polar solvents (chloroform) .
- Thermal stability : Analyzed via differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA).
- Chromatography : HPLC or TLC to assess purity and degradation products .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity during synthesis?
Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance alkylation efficiency .
- Catalysis : Use of phase-transfer catalysts (e.g., TBAB) to accelerate heterocyclization .
- Temperature control : Lower temperatures reduce side reactions during alkylation .
Table 2 : Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | DMF | +20% |
| Catalyst (TBAB) | 5 mol% | +15% |
| Reaction time | 12 hours (Step 2) | +10% |
Q. How can contradictions in biological activity data across studies be resolved?
- Dose-response analysis : Validate activity across multiple concentrations to rule out false positives .
- Structural analogs : Compare activity trends in derivatives to identify critical substituents .
- Target validation : Use gene knockout or inhibitor studies to confirm mechanism .
Q. What computational strategies predict the compound’s interaction with biological targets?
Q. What mechanistic insights explain its anticonvulsant or anticancer effects?
Proposed mechanisms include:
Q. How does the fluorobenzyl group influence its pharmacokinetic profile?
- Lipophilicity : Enhances blood-brain barrier penetration (logP ~2.5) .
- Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism .
- Target affinity : Fluorine’s electron-withdrawing effect strengthens hydrogen bonding with proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
